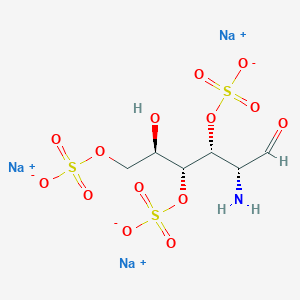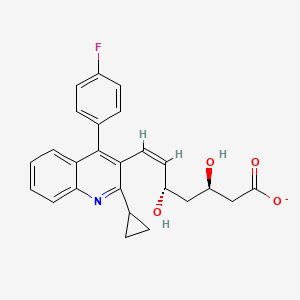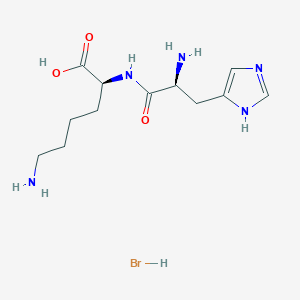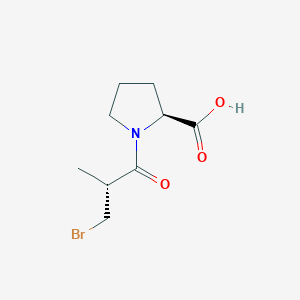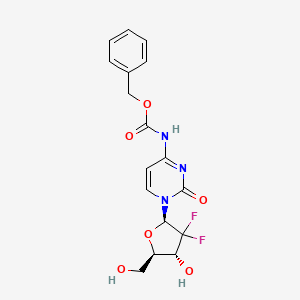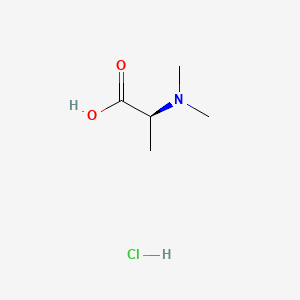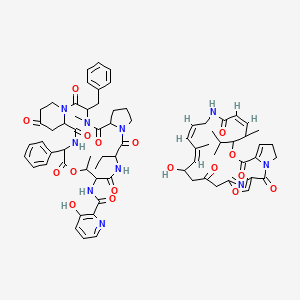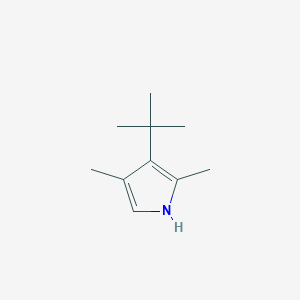
Anipamil-d25 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anipamil-d25 Hydrochloride is a derivative of anipamil, which is a long-acting analog of verapamil, known for its cardiovascular effects. Anipamil itself has been studied for its potential antiarrhythmic actions and effects on blood pressure and heart rate in animal models (Pugsley et al., 1995).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that may include the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride for the synthesis of β-enaminones (Wang & Shi, 2020). For anipamil and its derivatives, the synthesis might involve specific modifications to the verapamil structure to enhance its pharmacokinetic properties.
Molecular Structure Analysis
Molecular structure analysis involves detailed study of the compound's chemical structure, including the arrangement of atoms and the chemical bonds that hold them together. Techniques such as NMR, MS, and X-ray crystallography are often used for this purpose. An example of structural analysis can be seen in the study of antipyrine derivatives, where X-ray structure characterization and DFT calculations were employed (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving anipamil-d25 Hydrochloride would be specific to its functional groups and molecular structure. For instance, the synthesis and reactions of related compounds often involve specific conditions that promote the formation of desired products, as seen in the synthesis of oseltamivir from N-acetyl-D-glucosamine (Chen & Fang, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are determined by the molecular structure. For compounds similar to anipamil-d25 Hydrochloride, these properties are crucial for understanding their behavior in biological systems and their formulation into drugs.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting how anipamil-d25 Hydrochloride might behave in chemical reactions and within biological systems. Studies like the hydroaminocarbonylation of alkenes to form amides with quaternary carbon centers illustrate the type of chemical property analysis that could be relevant (Yang et al., 2021).
Direcciones Futuras
Propiedades
Número CAS |
1346602-69-4 |
|---|---|
Nombre del producto |
Anipamil-d25 Hydrochloride |
Fórmula molecular |
C₃₄H₂₈D₂₅ClN₂O₂ |
Peso molecular |
582.4 |
Sinónimos |
α-(Dodecyl-d25)-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]benzeneacetonitrile Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



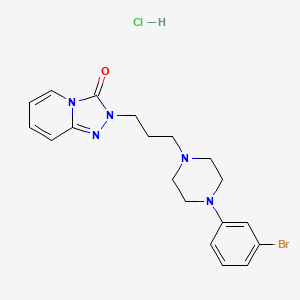
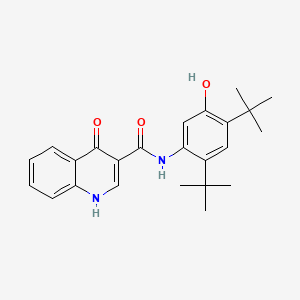
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
